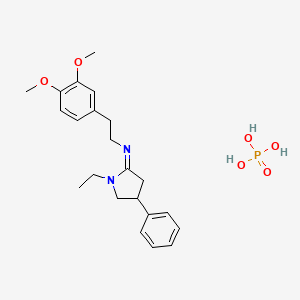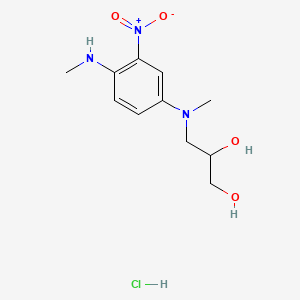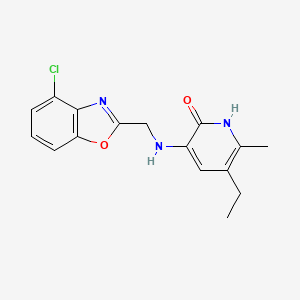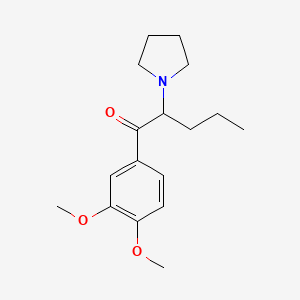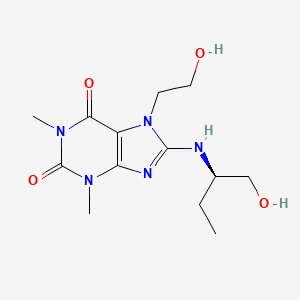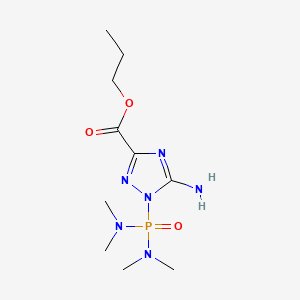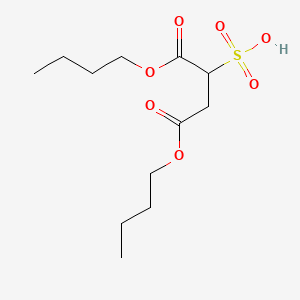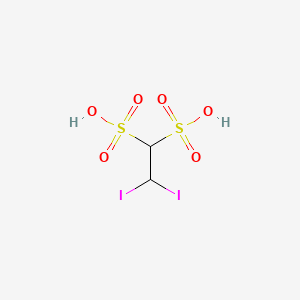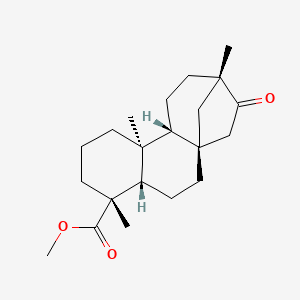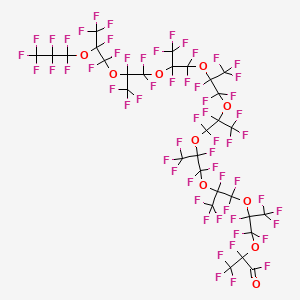
3,6,9,12,15,18,21,24,27-Nonaoxatriacontanoyl fluoride, 2,4,4,5,7,7,8,10,10,11,13,13,14,16,16,17,19,19,20,22,22,23,25,25,26,28,28,29,29,30,30,30-dotriacontafluoro-2,5,8,11,14,17,20,23,26-nonakis(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6,9,12,15,18,21,24,27-Nonaoxatriacontanoyl fluoride, 2,4,4,5,7,7,8,10,10,11,13,13,14,16,16,17,19,19,20,22,22,23,25,25,26,28,28,29,29,30,30,30-dotriacontafluoro-2,5,8,11,14,17,20,23,26-nonakis(trifluoromethyl)- is a highly complex organic compound characterized by its extensive fluorination and multiple ether linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, including the formation of ether linkages and the introduction of fluorine atoms. Common synthetic routes may include:
Etherification: Formation of ether bonds through reactions between alcohols and alkyl halides.
Fluorination: Introduction of fluorine atoms using reagents like elemental fluorine (F2) or fluorinating agents such as sulfur tetrafluoride (SF4).
Industrial Production Methods
Industrial production of this compound would likely involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ether linkages.
Reduction: Reduction reactions could target the fluorinated segments, potentially leading to defluorination.
Substitution: Nucleophilic substitution reactions may occur, especially at the fluorinated carbon atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carbonyl-containing compounds, while reduction could lead to partially defluorinated derivatives.
Wissenschaftliche Forschungsanwendungen
This compound’s unique structure makes it valuable in several research areas:
Chemistry: Used as a model compound to study the effects of extensive fluorination on chemical reactivity and stability.
Medicine: Investigated for its potential use in imaging agents for diagnostic purposes.
Industry: Utilized in the development of advanced materials with high thermal and chemical resistance.
Wirkmechanismus
The compound’s effects are primarily due to its extensive fluorination and ether linkages. These features influence its interaction with molecular targets and pathways, such as:
Membrane Interaction: The fluorinated segments may interact with lipid bilayers, affecting membrane fluidity and permeability.
Enzyme Inhibition: Potential to inhibit enzymes by binding to active sites or altering enzyme structure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Perfluorooctanoic acid (PFOA): Known for its extensive fluorination and environmental persistence.
Polytetrafluoroethylene (PTFE): A polymer with high fluorine content, used in non-stick coatings.
Uniqueness
The compound’s combination of multiple ether linkages and extensive fluorination sets it apart from other fluorinated compounds. This unique structure imparts distinct chemical and physical properties, making it a subject of interest for further research and application development.
Eigenschaften
CAS-Nummer |
65150-88-1 |
|---|---|
Molekularformel |
C30F60O10 |
Molekulargewicht |
1660.2 g/mol |
IUPAC-Name |
2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propoxy]propoxy]propoxy]propoxy]propoxy]propoxy]propanoyl fluoride |
InChI |
InChI=1S/C30F60O10/c31-1(91)2(32,12(43,44)45)92-23(75,76)4(35,14(49,50)51)94-25(79,80)6(37,16(55,56)57)96-27(83,84)8(39,18(61,62)63)98-29(87,88)10(41,20(67,68)69)100-30(89,90)11(42,21(70,71)72)99-28(85,86)9(40,19(64,65)66)97-26(81,82)7(38,17(58,59)60)95-24(77,78)5(36,15(52,53)54)93-22(73,74)3(33,34)13(46,47)48 |
InChI-Schlüssel |
JAKFVMIZGKDDLJ-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


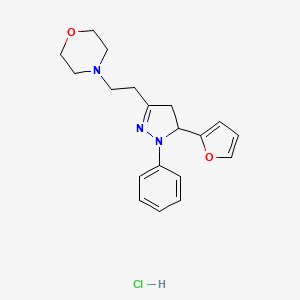
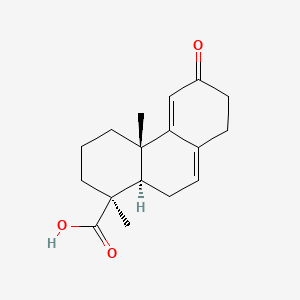
![2-[(3s,4r)-4-{[(3,4-Dichloro-5-Methyl-1h-Pyrrol-2-Yl)carbonyl]amino}-3-Fluoropiperidin-1-Yl]-1,3-Thiazole-5-Carboxylic Acid](/img/structure/B12786262.png)

